structural elucidation of mometasone impurity c using 2D NMR
structural elucidation of mometasone impurity c using 2D NMR
Title: Structural Elucidation of Mometasone Furoate Impurity C Using 2D NMR Spectroscopy: A Comprehensive Technical Guide
Introduction Mometasone furoate is a highly potent synthetic corticosteroid utilized globally for inflammatory and allergic conditions. The industrial manufacturing of this active pharmaceutical ingredient (API) is complex and invariably accompanied by the formation of process impurities[1]. Among these, Mometasone Furoate EP Impurity C (21-chloro-16α-methyl-3,11,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate) is a critical related substance that must be rigorously controlled[2].
Structurally, Impurity C deviates from the API in two critical locations: it lacks the 9α-chloro substitution, and its 11β-hydroxyl group has been oxidized to an 11-oxo (ketone) moiety[2]. As a Senior Application Scientist, I emphasize that mass spectrometry alone is insufficient to differentiate closely related steroidal epimers and isobars. Unambiguous structural confirmation demands a self-validating system of 2D Nuclear Magnetic Resonance (NMR) spectroscopy. This guide details the causality behind experimental choices and provides the definitive workflow for the structural elucidation of Impurity C.
Part 1: Analytical Strategy and Causality
The steroidal skeleton presents a unique analytical challenge due to severe spectral overlap in the aliphatic region (1.0–3.0 ppm) of the 1D 1 H NMR spectrum. To break this degeneracy and establish exact atomic connectivity, we deploy a synergistic suite of 2D NMR experiments:
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HSQC (Heteronuclear Single Quantum Coherence): We use multiplicity-edited HSQC to disperse overlapping proton signals across the much broader 13 C dimension. This establishes a direct one-to-one C–H map, instantly differentiating CH/CH 3 groups from CH 2 groups.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of the elucidation. By detecting 2- and 3-bond carbon-proton couplings, HMBC allows us to bridge non-protonated carbons (such as the critical 11-oxo and 20-oxo groups) to the rest of the steroidal skeleton.
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COSY (Correlation Spectroscopy): Deployed to trace contiguous spin systems, such as the conjugated diene system in the A-ring (H-1 to H-2) and the isolated aliphatic patches in the B/C rings.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Essential for validating the relative stereochemistry. It proves the trans-fused nature of the steroidal rings and confirms the α-orientation of the 16-methyl group.
Figure 1: Sequential 2D NMR workflow for the structural elucidation of Mometasone Impurity C.
Part 2: Experimental Protocols (Self-Validating Workflows)
To ensure high-fidelity data suitable for regulatory submission (ICH Q3A guidelines), the following optimized acquisition protocol must be strictly adhered to:
Step 1: Sample Preparation
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Accurately weigh 15–20 mg of highly purified (>96%) Mometasone Furoate Impurity C[1].
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Dissolve the sample in 600 µL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).
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Transfer the homogenous solution to a high-precision 5 mm NMR tube.
Step 2: Instrument Configuration Utilize a 600 MHz (or higher) NMR spectrometer equipped with a 5 mm cryogenically cooled probe (CryoProbe). The cryoprobe is mandatory to achieve the necessary signal-to-noise (S/N) ratio for the insensitive 13 C nucleus and the critical HMBC experiment within a practical timeframe.
Step 3: Acquisition Parameters
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1D 13 C NMR (J-mode): Acquired at 150 MHz[1]. Set the relaxation delay (D1) to 2.0 s. Accumulate a minimum of 1024 scans to ensure all quaternary carbons (especially the three carbonyls) are well above the noise floor.
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HSQC: Phase-sensitive, multiplicity-edited. Acquire 256 increments in the t1 dimension with 8 scans per increment.
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HMBC: Optimize the delay for long-range coupling constants at nJCH = 8 Hz. Acquire 512 increments with 16 scans per increment.
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NOESY: Set the mixing time ( τm ) to 300 ms, which is mathematically optimized for the correlation time of a molecule with a molecular weight of ~485 Da[2].
Step 4: Data Processing Apply zero-filling to 2K x 1K data points. For 2D spectra, apply a squared sine-bell apodization function shifted by 90° to maximize resolution and minimize truncation artifacts.
Part 3: Structural Elucidation and Data Presentation
The 11-Oxo and 9-Dechloro Proof
The primary objective is to prove the structural deviations at the C-ring. In the API (mometasone furoate), C-9 is chlorinated ( δC ~84 ppm) and C-11 is a hydroxyl-bearing methine ( δC ~70 ppm).
In Impurity C, the 1D 13 C NMR spectrum reveals 27 distinct carbons[1], matching the C 27 H 29 ClO 6 formula[2]. Crucially, the signal for C-9 shifts upfield to 60.4 ppm, characteristic of a standard aliphatic methine rather than a chlorinated carbon[1]. Concurrently, a new quaternary carbon signal emerges at 207.5 ppm[1]. HMBC data definitively assigns this to the C-11 ketone: the H-9 proton exhibits a strong 3-bond correlation to the 207.5 ppm carbonyl, locking the 11-oxo modification in place.
Figure 2: Key HMBC and COSY correlations establishing the 11-oxo modification in Impurity C.
Stereochemical Validation via NOESY
The relative stereochemistry is validated using the NOESY spectrum. The 18-methyl and 19-methyl groups serve as fixed β -face anchors. The absence of an NOE cross-peak between the 16-methyl protons and the 18-methyl protons confirms the α -orientation of the 16-methyl group. Furthermore, the quaternary nature and profound downfield shift of C-17 (96.8 ppm) confirms the site of furoate esterification[1].
Quantitative Data Summary
The table below summarizes the diagnostic 13 C chemical shifts and their corresponding 2D NMR correlations that validate the structure of Impurity C. (Note: The remaining aliphatic carbons C-6, C-7, C-8, C-12, C-14, C-15, and C-16 account for the remaining signals at 32.1, 32.8, 33.4, 36.0, 36.7, 50.2, and 51.6 ppm[1]).
Table 1: Diagnostic 13 C NMR Assignments and Key 2D Correlations for Impurity C (CDCl 3 , 150 MHz)
| Structural Region | Position | 13 C Shift (ppm) | Carbon Type | Key 2D Correlations (HMBC / COSY) |
| A-Ring | C-1 | 154.8 | CH | COSY to H-2; HMBC from H-19 |
| A-Ring | C-2 | 127.8 | CH | COSY to H-1 |
| A-Ring | C-3 | 186.2 | C=O | HMBC from H-1, H-4 |
| A-Ring | C-4 | 124.3 | CH | HMBC to C-3, C-5 |
| A/B-Ring | C-5 | 165.9 | C (Quat) | HMBC from H-4, H-19 |
| C-Ring | C-9 | 60.4 | CH | HMBC from H-19 |
| C-Ring | C-11 | 207.5 | C=O | HMBC from H-9, H-12 |
| D-Ring | C-17 | 96.8 | C (Quat) | HMBC from 16-Me, H-21 |
| Side Chain | C-20 | 196.1 | C=O | HMBC from H-21, H-12 |
| Side Chain | C-21 | 44.6 | CH 2 -Cl | HMBC to C-20 |
| Furoate | C-1' | 158.0 | C=O | HMBC from H-3' |
| Methyls | C-18 | 16.0 | CH 3 | HMBC to C-12, C-13, C-14 |
| Methyls | C-19 | 18.8 | CH 3 | HMBC to C-1, C-5, C-9, C-10 |
Conclusion
The structural elucidation of Mometasone Furoate Impurity C requires a highly logical, multi-dimensional NMR approach. By leveraging HSQC to resolve aliphatic crowding and utilizing HMBC to bridge the critical quaternary carbons (specifically the 11-oxo at 207.5 ppm and the C-17 ester linkage at 96.8 ppm), scientists can definitively prove the absence of the 9-chloro group and the oxidation of the C-ring. This self-validating methodology ensures absolute structural certainty required for pharmaceutical impurity profiling.
References
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Title: Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C Source: mdpi.com URL: [Link]
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Title: 9-Dechloro-11-oxo mometasone furoate | C27H29ClO6 | CID 129011920 - PubChem Source: nih.gov URL: [Link]
